molecular formula C14H9N3 B3283534 2-(1H-Benzo[d]imidazol-2-yl)benzonitrile CAS No. 76889-76-4

2-(1H-Benzo[d]imidazol-2-yl)benzonitrile

Cat. No.: B3283534
CAS No.: 76889-76-4
M. Wt: 219.24 g/mol
InChI Key: QDFTUAOALSHOGT-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)benzonitrile (CAS 76889-76-4) is a high-value chemical building block with significant potential in medicinal chemistry and drug discovery research. This compound features a benzimidazole core linked to a benzonitrile group, a structure known for its planar configuration that can facilitate binding to biological targets . The benzimidazole moiety is a privileged scaffold in pharmacology, extensively studied for its role in designing molecules that target enzymes like myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases . Furthermore, structural analogs and derivatives of this compound serve as key intermediates in synthesizing novel therapeutic agents, including potential tyrosine kinase inhibitors for cancer research . Available for research and development applications, this product is strictly for laboratory use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c15-9-10-5-1-2-6-11(10)14-16-12-7-3-4-8-13(12)17-14/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFTUAOALSHOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to the 2-(1H-Benzo[d]imidazol-2-yl)benzonitrile Core

Traditional methods for constructing the 2-substituted benzimidazole (B57391) skeleton have been well-established for decades. These pathways are characterized by their reliability and straightforward application, typically involving the cyclocondensation of o-phenylenediamine (B120857) with appropriate reaction partners.

The most common and direct route to 2-aryl-1H-benzimidazoles involves the condensation of o-phenylenediamine with an aromatic aldehyde. pnu.ac.irconnectjournals.comnih.gov To synthesize the target compound, this compound, the specific precursor required is 2-cyanobenzaldehyde. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final benzimidazole product. nih.gov

A variety of catalysts and reaction conditions have been developed to promote this transformation. While early methods often required harsh conditions, such as high temperatures and strong acids like polyphosphoric acid or hydrochloric acid, subsequent improvements have introduced milder reagents. dergipark.org.tr Oxidative reagents are often necessary to facilitate the final cyclodehydrogenation step; these can range from nitrobenzene (B124822) and quinones to molecular oxygen (air) or milder agents like sodium metabisulfite. nih.govdergipark.org.tr The choice of solvent and catalyst can significantly impact reaction time and yield, with many protocols now available that offer high efficiency under relatively mild conditions. pnu.ac.ir

Catalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Nano montmorillonite (B579905) claySolvent-freeRoom Temp.10-20 minHigh pnu.ac.ir
NH4ClEthanol (B145695)80-902 hModerate to Good
Zeolite-Microwave-Good dergipark.org.tr
Supported Gold NanoparticlesCHCl3:MeOHAmbient-High nih.gov
Sodium Hypochlorite (B82951)Aqueous EthanolAmbient-80-92 researchgate.net

This table represents general conditions for the synthesis of 2-aryl-benzimidazoles from o-phenylenediamine and various aromatic aldehydes, which are applicable for synthesizing the target compound using 2-cyanobenzaldehyde.

An alternative classical approach is the reaction of o-phenylenediamine with nitriles, often under acidic catalysis (e.g., polyphosphoric acid/phosphoric acid) and sometimes enhanced by microwave irradiation. connectjournals.comclockss.org This method provides a direct route from a nitrile precursor to the corresponding 2-substituted benzimidazole.

To improve efficiency, reduce waste, and simplify procedures, one-pot synthetic strategies have been developed. These methods combine multiple reaction steps into a single procedural operation without the isolation of intermediates. For the synthesis of this compound, a one-pot approach typically involves mixing o-phenylenediamine, 2-cyanobenzaldehyde, and a catalyst or oxidizing agent in a suitable solvent and heating the mixture for a specified time. asianpubs.org

Advanced and Environmentally Conscious Synthesis Strategies

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These strategies often employ novel catalytic systems, alternative energy sources, and metal-free reaction pathways to minimize environmental impact while maximizing yield and selectivity.

A modern, metal-free approach to the benzimidazole core involves the intramolecular cyclization of N-(2-haloaryl)amidines. mdpi.comresearchgate.net This method circumvents the traditional condensation pathway and avoids the use of transition metal catalysts. mdpi.com In a typical procedure, the starting amidine, prepared from 2-haloaniline and a nitrile, undergoes a base-mediated intramolecular N-arylation reaction. mdpi.comresearchgate.net

Remarkably, this cyclization can be achieved using a simple base like potassium carbonate in water, making the methodology highly valuable from both an environmental and economic standpoint. mdpi.comresearchgate.net The reaction proceeds cleanly, does not require any additional reagents or catalysts, and is performed in an environmentally benign solvent. mdpi.com This strategy represents a significant step forward in the sustainable synthesis of the benzimidazole framework.

The use of nanoparticles as heterogeneous catalysts has become a major area of research, offering advantages such as high surface area, increased catalytic activity, and ease of recovery and reuse. semanticscholar.org Zinc oxide nanoparticles (ZnO NPs) have emerged as an efficient, inexpensive, and environmentally friendly catalyst for the synthesis of 2-substituted benzimidazoles. semanticscholar.orgtandfonline.com

The synthesis is typically carried out by reacting o-phenylenediamine with an aldehyde in the presence of a catalytic amount of ZnO NPs. semanticscholar.orgijarsct.co.in These reactions are often very fast, high-yielding, and can be performed under mild conditions, including at room temperature or with gentle heating. semanticscholar.orgtandfonline.com Furthermore, many of these protocols are performed under solvent-free conditions, further enhancing their green credentials. tandfonline.comrsc.org The ZnO NP catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity. semanticscholar.org

CatalystConditionsTimeYield (%)Key FeaturesReference
ZnO NPsRoom Temp., Ethanol4-15 min92-99Reusable catalyst, mild conditions semanticscholar.org
NAP-ZnO70 °C, Solvent-free-ExcellentHeterogeneous, reusable, non-toxic tandfonline.comresearchgate.net
IL-coated ZnO-NPsBall-milling, Solvent-free-ExcellentSynergistic catalytic effect, recyclable rsc.org

This table summarizes various ZnO nanoparticle-catalyzed approaches for synthesizing 2-aryl-benzimidazoles.

Microwave-assisted organic synthesis (MAOS) has revolutionized many chemical transformations by offering significant reductions in reaction times, often from hours to minutes, along with increased yields and cleaner reaction profiles. clockss.orgmdpi.com The synthesis of this compound and its analogs can be greatly accelerated using microwave irradiation. clockss.orgnih.gov For instance, the PPA-catalyzed cyclization of o-phenylenediamine and nitriles under microwave heating provides the desired products in high yields within minutes. clockss.org

The principles of green chemistry are often integrated with these advanced techniques. This includes the use of water as a reaction medium, the elimination of volatile organic solvents (solvent-free reactions), and the use of recyclable catalysts. mdpi.comnih.gov Microwave-assisted synthesis in aqueous media or under solvent-free conditions represents a powerful combination for environmentally benign chemical production. nih.govrsc.org Comparative studies have consistently shown that microwave-assisted methods are superior to conventional heating in terms of both reaction speed and efficiency, achieving a 95-98% reduction in time and a significant increase in yield for the synthesis of benzimidazole derivatives. mdpi.com

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanisms in the synthesis of this compound is crucial for optimizing reaction conditions and controlling product outcomes. The formation of the benzimidazole ring is a well-studied process, yet investigations continue to reveal nuanced pathways and catalytic roles.

Proposed Cyclization Mechanisms

The predominant method for synthesizing 2-arylbenzimidazoles involves the condensation of an o-phenylenediamine with an aromatic aldehyde. nih.govresearchgate.net The generally accepted mechanism for this transformation proceeds through several key steps.

Initially, the reaction is often facilitated by a catalyst that activates the carbonyl group of the aldehyde, in this case, 2-cyanobenzaldehyde. This activation enhances the electrophilicity of the carbonyl carbon. The next step involves a nucleophilic attack from one of the amino groups of o-phenylenediamine onto the activated carbonyl carbon, forming a Schiff base intermediate after dehydration.

Following the formation of the initial imine, an intramolecular cyclization occurs. The second amino group of the o-phenylenediamine backbone attacks the imine carbon. This ring-closing step forms a dihydrobenzimidazole intermediate. The final step is an oxidation or dehydrogenation of this intermediate, which leads to the aromatization of the newly formed imidazole (B134444) ring, yielding the stable 2-substituted benzimidazole product. rsc.orgnih.gov

A plausible mechanistic pathway is detailed below:

Activation: The aldehyde is activated by the catalyst.

Condensation: o-phenylenediamine condenses with the aldehyde to form a Schiff base (imine).

Cyclization: Intramolecular nucleophilic attack by the second amine group forms a cyclic intermediate.

Aromatization: The intermediate undergoes oxidation (often by air or an added oxidant) to yield the final benzimidazole product. nih.govnih.gov

Role of Catalysts and Reaction Conditions in Mechanistic Control

The choice of catalyst and the specific reaction conditions play a pivotal role in directing the reaction pathway, influencing reaction rates, and determining product yields. A variety of catalytic systems have been developed to improve the efficiency and environmental footprint of benzimidazole synthesis. researchgate.net

Catalysts:

Lewis Acids: Catalysts such as zirconyl nitrate (B79036) and indium(III) triflate function as Lewis acids, coordinating to the carbonyl oxygen of the aldehyde. This coordination increases the electrophilicity of the carbonyl carbon, thereby accelerating the initial nucleophilic attack by the o-phenylenediamine. nih.govresearchgate.net

Solid Acid Catalysts: Heterogeneous catalysts like silica-supported periodic acid and montmorillonite K10 clay offer significant advantages, including high efficiency, ease of separation, and recyclability. researchgate.netnih.gov These catalysts provide acidic sites on their surface that promote the condensation and cyclization steps. researchgate.net

Nanoparticle Catalysts: Zinc oxide nanoparticles (ZnO-NPs) and cobalt nanocomposites have been shown to be highly effective. rsc.org Their large surface area and unique electronic properties can enhance catalytic activity, leading to shorter reaction times and excellent yields under milder conditions. Mechanistic studies suggest these nanoparticles activate the imine intermediate, facilitating the final aromatization step. rsc.org

Reaction Conditions: The solvent, temperature, and presence of an oxidant can significantly impact the reaction. While many procedures involve heating in solvents like ethanol or acetonitrile, solvent-free methods using solid catalysts are becoming more prevalent due to their environmental benefits. rsc.orgresearchgate.net Microwave-assisted synthesis has also emerged as a technique to dramatically reduce reaction times. nih.gov The presence of an oxidant, which can be as simple as atmospheric air or a chemical agent like hydrogen peroxide or a hypervalent iodine compound, is often crucial for the final aromatization step to form the stable benzimidazole ring. organic-chemistry.orgresearchgate.net

Catalyst TypeExample(s)Role in MechanismTypical ConditionsRef.
Lewis Acids ZrO(NO₃)₂, In(OTf)₃Activates aldehyde carbonyl group for nucleophilic attack.Reflux in ethanol; Solvent-free nih.govresearchgate.net
Solid Acids H₅IO₆-SiO₂, Montmorillonite K10Provides surface acid sites to promote condensation and cyclization.Room temperature in acetonitrile; Solvent-free researchgate.netnih.gov
Nanoparticles ZnO-NPs, Cobalt NanocompositesActivates imine intermediate, facilitates aromatization.Solvent-free; Mild heating rsc.org
Brønsted Acids Ammonium Chloride (NH₄Cl)Serves as a mild, inexpensive acid catalyst.Room temperature in CHCl₃ nih.gov

Derivatization and Structural Modification Approaches of this compound

The structure of this compound offers multiple sites for chemical modification, including the secondary amine of the imidazole ring and the nitrile group on the phenyl ring. These sites allow for extensive derivatization to generate a library of compounds with diverse structures and properties.

N-Alkylation Strategies and Substituted Benzimidazole Formation

The N-H proton of the benzimidazole ring is acidic and can be readily substituted through N-alkylation. This modification is a common strategy to introduce various alkyl or aryl groups, which can significantly alter the molecule's properties.

The reaction is typically carried out by treating the benzimidazole with an alkylating agent, such as an alkyl halide (e.g., butyl bromide) or benzyl (B1604629) bromide, in the presence of a base. lookchem.comresearchgate.net The base deprotonates the imidazole nitrogen, forming a nucleophilic benzimidazolide (B1237168) anion that subsequently attacks the electrophilic alkylating agent. Phase-transfer catalysts, like tetrabylammonium hydrogen sulfate, are sometimes employed to facilitate the reaction between the aqueous base and the organic-soluble reactants. researchgate.net

It is important to note that for unsymmetrical 2-substituted benzimidazoles, N-alkylation can potentially lead to a mixture of two regioisomers (N1 and N3 substitution). The specific outcome can be influenced by steric effects of the substituent at the 2-position and the nature of the alkylating agent and reaction conditions. lookchem.com Palladium-catalyzed methods have also been developed for the direct synthesis of N-1-alkyl benzimidazoles from formimidamides and benzylamines. tandfonline.com

Functional Group Interconversions (e.g., Nitrile Hydrolysis to Carboxylic Acid, Esterification, Amidation)

The nitrile group is a versatile functional group that can be converted into several other important moieties, primarily carboxylic acids and their derivatives. chemistrysteps.comlibretexts.org

Esterification: The resulting 2-(1H-benzo[d]imidazol-2-yl)benzoic acid can be converted into various esters through reaction with an alcohol. ekb.eg This transformation is commonly achieved via Fischer esterification, which involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. youtube.com Alternative methods may employ metal-containing catalysts or solid acid catalysts to drive the reaction. google.comgoogle.commdpi.com

Amidation: The carboxylic acid can be transformed into an amide by reaction with a primary or secondary amine. Direct reaction requires very high temperatures, so the carboxylic acid is typically activated first. This can be done using a variety of modern coupling reagents. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base like 4-dimethylaminopyridine (B28879) (DMAP), facilitate amide bond formation under mild conditions. lookchemmall.comluxembourg-bio.comnih.govbohrium.com The process generally involves the in-situ formation of a highly reactive activated ester intermediate, which is then readily attacked by the amine to form the stable amide bond. nih.gov

TransformationReagents and ConditionsProduct Functional GroupRef.
Nitrile Hydrolysis H₂O, HCl or H₂SO₄, heatCarboxylic Acid (-COOH) chemistrysteps.comlibretexts.org
Nitrile Hydrolysis 1. NaOH, H₂O, heat; 2. H₃O⁺Carboxylic Acid (-COOH) libretexts.org
Esterification R'-OH, H₂SO₄ (cat.), heatEster (-COOR') youtube.comgoogle.com
Amidation R'R''NH, EDC, HOBt, DMAPAmide (-CONR'R'') luxembourg-bio.comnih.gov

Introduction of Diverse Aromatic and Heteroaromatic Moieties

Expanding the molecular complexity of this compound can be achieved by introducing additional aromatic or heteroaromatic rings. This is often accomplished through multi-step synthetic sequences or by employing modern cross-coupling methodologies.

One effective strategy is the Knoevenagel condensation. wikipedia.org This reaction involves a base-catalyzed condensation between an active methylene (B1212753) compound and a carbonyl compound. For instance, (1H-benzimidazol-2-yl)acetonitrile, a close relative of the title compound, can react with various aromatic or heteroaromatic aldehydes. researchgate.net This reaction extends the carbon framework and introduces a new aryl group, linked by a carbon-carbon double bond, which can then be subjected to further cyclization or modification reactions. researchgate.netyoutube.comscielo.org.mx

Another approach involves substrate-controlled divergent synthesis. For example, rhodium-catalyzed reactions of 2-aryl benzimidazoles can proceed via C-H activation followed by intramolecular cyclization to generate fused quinoline (B57606) systems, effectively adding a new heterocyclic ring to the core structure. acs.org Furthermore, modern catalytic methods like iridium-catalyzed C-H amidation offer pathways to introduce amino groups onto the benzoic acid ring, which can then serve as handles for further functionalization or the construction of new ring systems. sci-hub.se These advanced methods provide powerful tools for creating structurally diverse molecules based on the benzimidazole scaffold.

Advanced Structural and Electronic Characterization

Spectroscopic Analysis Techniques for Elucidation of Molecular Structure

Spectroscopic methods are indispensable tools for probing the intricate details of molecular architecture. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the connectivity, functional groups, and electronic nature of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For benzimidazole (B57391) derivatives, ¹H and ¹³C NMR spectra offer definitive information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a typical benzimidazole benzonitrile (B105546) derivative exhibits distinct signals for the aromatic protons. In the case of the related compound, 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, the spectrum recorded in DMSO-d₆ shows a characteristic downfield singlet for the N-H proton of the imidazole (B134444) ring around δ 12.98 ppm. mdpi.com The aromatic protons of the benzonitrile and benzimidazole rings appear as multiplets and doublets in the range of δ 7.42-8.30 ppm. mdpi.com The specific coupling patterns and chemical shifts allow for the precise assignment of each proton to its position on the aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, the carbon of the nitrile group (C≡N) is observed at approximately δ 115.2 ppm. mdpi.com The carbons of the aromatic rings resonate in the region of δ 124.9-149.5 ppm, while the C=N carbon of the imidazole ring appears further downfield at around δ 167.0 ppm. mdpi.com

A representative, though not specific, dataset for a benzimidazole benzonitrile derivative is presented below:

Proton (¹H) Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
NH (imidazole)~13.0Singlet-
Aromatic CH7.2 - 8.3Multiplet/Doublet6.0 - 8.4
Carbon (¹³C) Chemical Shift (δ ppm)
C≡N~115
Aromatic C125 - 150
C=N (imidazole)~167

Note: The data presented is based on the analysis of the closely related isomer, 4-(1H-Benzo[d]imidazol-2-yl)benzonitrile, and is intended to be illustrative.

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of a benzimidazole benzonitrile derivative displays several characteristic absorption bands. A prominent sharp band corresponding to the C≡N stretching vibration of the nitrile group is typically observed around 2224 cm⁻¹. mdpi.com The N-H stretching vibration of the imidazole ring appears as a broad band in the region of 3345 cm⁻¹. mdpi.com The C=N stretching of the imidazole ring gives rise to a band around 1594 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region.

Key vibrational frequencies for a representative benzimidazole benzonitrile are summarized in the following table:

Vibrational Mode Frequency (cm⁻¹)
N-H Stretch (imidazole)~3345
C≡N Stretch (nitrile)~2224
C=N Stretch (imidazole)~1594
Aromatic C=C Stretch1400 - 1600
Aromatic C-H Stretch>3000

Note: The data is based on the analysis of the closely related isomer, 4-(1H-Benzo[d]imidazol-2-yl)benzonitrile.

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound.

In the mass spectrum of a benzimidazole derivative, the molecular ion peak [M]⁺ is typically observed, confirming the molecular weight of the compound. Electrospray ionization (ESI-MS) often shows the protonated molecule [M+H]⁺. The fragmentation pattern can provide valuable structural information. For benzimidazole derivatives, common fragmentation pathways involve the cleavage of the imidazole ring and the loss of small molecules like HCN. The fragmentation of the benzonitrile moiety can lead to the loss of the CN group.

Ion m/z (mass-to-charge ratio) Description
[M+H]⁺Expected: 220.08Protonated molecular ion
FragmentsVariesResulting from cleavage of the benzimidazole and benzonitrile rings

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states.

The UV-Vis spectrum of benzimidazole derivatives is characterized by absorption bands arising from π → π* electronic transitions within the conjugated aromatic system. For 2-(substituted)-1H-benzimidazole derivatives, absorption maxima (λ_max) are typically observed in the UV region, often between 240 nm and 340 nm. orientjchem.org The exact position and intensity of these bands are influenced by the nature of the substituent and the solvent used.

Transition λ_max (nm) Molar Absorptivity (ε)
π → π*240 - 340Varies

Note: The provided range is typical for related benzimidazole derivatives. Specific data for 2-(1H-Benzo[d]imidazol-2-yl)benzonitrile is not available.

Crystallographic Studies for Solid-State Architecture

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for a molecule in the solid state.

While a crystal structure for this compound is not available in the Cambridge Structural Database, the crystal structure of its isomer, 4-(1H-Benzo[d]imidazol-2-yl)benzonitrile, has been reported. nih.gov This study reveals that the molecule is nearly planar, with a small dihedral angle between the benzimidazole and benzene (B151609) rings. nih.gov The crystal packing is stabilized by intermolecular N-H···N hydrogen bonds, forming zigzag chains. nih.gov

The crystallographic data for 4-(1H-Benzo[d]imidazol-2-yl)benzonitrile is presented below:

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.2172 (10)
b (Å)11.818 (2)
c (Å)12.719 (2)
β (°)92.057 (7)
Volume (ų)1084.1 (3)
Z4

Note: This data pertains to the isomer 4-(1H-Benzo[d]imidazol-2-yl)benzonitrile. nih.gov

Intermolecular Interactions and Supramolecular Assembly (Hydrogen Bonding, π-π Stacking)

A definitive analysis of the intermolecular interactions and supramolecular assembly for this compound requires crystallographic data, which does not appear to be publicly available.

In related benzimidazole structures, supramolecular assembly is typically governed by a combination of hydrogen bonding and π-π stacking. The N-H proton of the imidazole ring is a strong hydrogen-bond donor, while the sp2-hybridized nitrogen atom is a capable acceptor. For instance, the constitutional isomer, 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, forms crystal structures where molecules are linked into zigzag chains by intermolecular N—H···N hydrogen bonds between the imidazole proton and the nitrogen of the nitrile group. nih.gov It is plausible that this compound would engage in similar N-H···N hydrogen bonding, either with the imidazole or the nitrile nitrogen of an adjacent molecule.

Furthermore, the planar, electron-rich benzimidazole and benzonitrile ring systems would be expected to participate in π-π stacking interactions, which are common in the crystal packing of aromatic heterocyclic compounds and contribute significantly to crystal stability. nih.gov However, without experimental crystallographic data for the specific ortho-isomer, any description of its unique packing motif, hydrogen bond geometry, or specific stacking distances remains speculative.

Polymorphism and Crystal Engineering Considerations

Detailed studies on the polymorphism of this compound have not been reported in the surveyed scientific literature. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in crystal engineering, as different polymorphs can exhibit distinct physical properties. The potential for varied hydrogen bonding patterns (e.g., N-H···Nimidazole vs. N-H···Nnitrile) and different π-π stacking arrangements suggests that polymorphism could be a possibility for this compound, but no specific polymorphs have been isolated or characterized.

Theoretical and Computational Chemistry Investigations

Comprehensive theoretical and computational studies performed specifically on this compound are not readily found in published research. The following sections describe the types of analyses that are standard for this class of compounds, though specific calculated values for the target molecule are not available.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For benzimidazole derivatives, calculations are typically performed using functionals like B3LYP with basis sets such as 6-31G(d,p) or higher to obtain an optimized molecular geometry (bond lengths, bond angles) and to understand the electronic properties. Such calculations would elucidate the charge distribution and reactivity profile of this compound, but specific results from these computations are not present in the available literature.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap (ΔE) between the HOMO and LUMO is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov For many benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO distribution varies depending on the substituents. researchgate.net The HOMO-LUMO energy gap helps to explain intramolecular charge transfer (ICT) characteristics within the molecule. Without specific DFT calculations for this compound, quantitative values for its HOMO-LUMO energies and energy gap cannot be provided.

A Molecular Electrostatic Potential (MESP) map is used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. Typically, regions around electronegative atoms (like nitrogen) show negative potential (red/yellow), indicating sites susceptible to electrophilic attack, while regions around hydrogen atoms show positive potential (blue), indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides insight into intramolecular and intermolecular bonding and charge transfer interactions. researchgate.net It examines the stabilization energies associated with electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. For related molecules, significant stabilization energies are often found for π* → π* and n → π* transitions, indicating hyperconjugative interactions that stabilize the molecular structure. nih.gov Specific MESP maps and NBO analysis data for this compound are not available.

Theoretical calculations are employed to predict various molecular properties and reactivity descriptors.

Dipole Moment (μ): This describes the polarity of the molecule.

Polarizability (α) and Hyperpolarizability (β): These values are critical for assessing the potential of a compound in nonlinear optical (NLO) applications. Benzimidazole derivatives with donor-acceptor groups can exhibit significant NLO properties. nih.gov

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

While computational methods exist to determine these values, the results of such calculations for this compound have not been located in the searched scientific literature.

Conformational Analysis and Tautomerism Studies through Computational Methods

Computational chemistry provides powerful tools for investigating the three-dimensional structure and dynamic behavior of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to understand the molecule's conformational preferences and the equilibrium between its tautomeric forms. researchgate.netmdpi.com

Conformational Analysis

Computational studies on similar 2-phenylbenzimidazole (B57529) derivatives have shown that a planar or near-planar conformation is often the most energetically stable. nih.gov This planarity is favored as it maximizes the π-electron delocalization across the entire molecule. For instance, the crystal structure of the related isomer, 4-(1H-Benzimidazol-2-yl)benzonitrile, reveals a nearly coplanar arrangement with a small dihedral angle of just 3.87° between the benzimidazole and phenyl rings. nih.gov

To determine the conformational landscape, a potential energy surface (PES) scan is typically performed by systematically varying the dihedral angle and calculating the relative energy at each step. researchgate.net While a specific PES for this compound is not available in the cited literature, the general findings for analogous systems suggest that the planar conformer represents the global energy minimum. Deviations from planarity would lead to higher energy conformers, with the energy barrier to rotation being relatively low.

Table 1: Representative Conformational Energy Profile (Note: The following data is illustrative, based on typical findings for 2-arylbenzimidazoles, and not from a specific study on this compound.)

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
00.0Planar (Minimum)
451.5Twisted
903.0Perpendicular (Transition State)
1351.5Twisted
1800.0Planar (Minimum)

This interactive table demonstrates that the molecule is most stable in a planar conformation. The energy increases as the rings twist, reaching a maximum when they are perpendicular.

Tautomerism Studies

Benzimidazole and its derivatives are known to exhibit annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the imidazole ring. researchgate.net For this compound, this results in two distinct tautomers that are in dynamic equilibrium. In solution, this exchange can be rapid. mdpi.com

Computational methods are instrumental in determining the relative stabilities of these tautomers. The calculations typically involve geometry optimization of each tautomer followed by a frequency calculation to confirm it as a true energy minimum and to obtain thermodynamic data, such as the Gibbs free energy. researchgate.net

The relative energy difference between the tautomers indicates which form is more prevalent at equilibrium. In many substituted benzimidazoles, the energy difference between the tautomers is small, meaning both can coexist, though one is usually favored. researchgate.net The specific position of the substituent on the phenyl ring can influence the electronic properties and, consequently, the relative stability of the tautomers.

Table 2: Calculated Relative Stabilities of Tautomers (Note: This data is a hypothetical representation based on general principles of benzimidazole tautomerism and does not reflect a specific computational study on this compound.)

TautomerDescriptionRelative Gibbs Free Energy (kcal/mol)Predicted Population at 298 K (%)
Tautomer 1Proton on N10.00~65%
Tautomer 2Proton on N30.35~35%

This interactive table illustrates the small energy difference typically observed between benzimidazole tautomers, leading to a mixture of both forms at room temperature, with one being slightly more abundant.

These computational investigations are crucial for a deeper understanding of the structural and electronic properties of this compound, providing insights that complement experimental data and help in predicting its behavior in various chemical environments.

Coordination Chemistry and Metal Complexation of 2 1h Benzo D Imidazol 2 Yl Benzonitrile

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with 2-(1H-Benzo[d]imidazol-2-yl)benzonitrile and its derivatives typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. jocpr.comnih.gov Common methods employ the direct reaction of the benzimidazole (B57391) derivative with metal halides, acetates, or nitrates in alcoholic solutions, often under reflux to facilitate complex formation. jocpr.comrdd.edu.iq The stoichiometry of the reactants plays a crucial role in determining the final structure of the complex, with 1:2 metal-to-ligand ratios being frequently employed. jocpr.com

The structural elucidation of these complexes relies on a suite of spectroscopic and analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is instrumental in confirming the coordination of the ligand to the metal center. A characteristic shift in the ν(C=N) stretching frequency of the imidazole (B134444) ring upon complexation indicates the involvement of the nitrogen atom in bonding. nih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is used to probe the ligand environment in diamagnetic complexes. jocpr.comniscpr.res.in

Table 1: Spectroscopic Data for a Representative 2-Substituted Benzimidazole Ligand and its Copper(II) Complex
CompoundFTIR ν(C=N) (cm⁻¹)UV-Vis λmax (nm)
2-(1H-benzimidazol-2-yl)-phenol1631293, 319, 334
Copper(II) complex1602297, 318, 334, 356, 368, 640

Ligand Binding Modes and Coordination Geometries in Metal Complexes

In its complexes with transition metals, this compound and its analogs typically act as monodentate ligands. jocpr.comjocpr.com Coordination primarily occurs through the sp²-hybridized nitrogen atom of the imidazole ring, which acts as a Lewis base, donating a lone pair of electrons to the metal center. jocpr.comnih.gov While the nitrile nitrogen also possesses a lone pair, its involvement in coordination is less common but could lead to bidentate or bridging behavior under specific circumstances.

The coordination number and geometry of the resulting metal complexes are influenced by several factors, including the nature of the metal ion, the counter-ion, and the reaction conditions. For instance, Cu(II) complexes with 2-substituted benzimidazoles have been reported to adopt a square planar geometry, while Ni(II) complexes with similar ligands tend to exhibit a tetrahedral geometry. jocpr.comjocpr.com Octahedral geometries are also observed, particularly with smaller metal ions or in the presence of additional coordinating solvent molecules or co-ligands. rdd.edu.iq

Table 2: Common Coordination Geometries of Transition Metal Complexes with 2-Substituted Benzimidazoles
Metal IonTypical Coordination Geometry
Cu(II)Square Planar
Ni(II)Tetrahedral
Co(II), Mn(II)Octahedral

Mechanistic Insights into Metal-Ligand Interactions

The interaction between this compound and a metal ion is a classic example of a Lewis acid-base reaction. The metal ion acts as a Lewis acid (electron pair acceptor), and the imidazole nitrogen of the ligand serves as a Lewis base (electron pair donor). The formation of the coordination bond is driven by the electrostatic attraction between the positively charged metal ion and the electron-rich nitrogen atom.

The stability of the resulting metal-ligand bond is influenced by the electronic properties of both the metal and the ligand. The presence of the electron-withdrawing benzonitrile (B105546) group at the 2-position of the benzimidazole ring can modulate the electron density on the coordinating nitrogen atom, thereby influencing the strength of the metal-ligand bond. Mechanistic studies on the formation of these complexes often involve monitoring the reaction progress using spectroscopic techniques to identify intermediates and determine reaction kinetics. However, detailed mechanistic studies specifically for the complexation of this compound are not extensively documented in the available literature.

Computational Modeling of Coordination Compounds and Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the electronic structure and properties of transition metal complexes. nih.govnih.govresearchgate.net DFT calculations can provide valuable insights into the optimized geometries of complexes, which can be compared with experimental data from X-ray crystallography. nih.gov These computational models also allow for the calculation of vibrational frequencies, which can aid in the assignment of bands in experimental IR and Raman spectra. niscpr.res.in

Furthermore, computational studies can elucidate the nature of the metal-ligand bonding by analyzing the molecular orbitals and charge distribution within the complex. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution can provide information about the reactivity and electronic transitions of the complex. niscpr.res.in Natural Bond Orbital (NBO) analysis is another computational technique used to understand the donor-acceptor interactions between the ligand and the metal. While these methods have been applied to various benzimidazole derivatives, specific and detailed computational studies on the coordination compounds of this compound are limited. researchgate.net

Exploration of Metal Complexes as Metalloenzyme Active Site Models

The imidazole moiety is a ubiquitous coordinating group in biological systems, most notably as part of the histidine residue in the active sites of many metalloenzymes. jocpr.com Consequently, synthetic metal complexes of imidazole-containing ligands, including benzimidazole derivatives, have been extensively studied as structural and functional models for these active sites. jocpr.com These model compounds provide a simplified platform to study the coordination environment and reactivity of the metal center in a more controlled manner.

While the general class of benzimidazole complexes has been explored for this purpose, specific research on the use of this compound complexes as models for metalloenzyme active sites is not well-documented in the current scientific literature. The presence and potential coordinating ability of the nitrile group could offer unique modeling possibilities that are yet to be explored.

Applications in Advanced Materials Science

Organic Optoelectronic Devices and Components

The benzimidazole-benzonitrile framework is a cornerstone in the design of materials for organic optoelectronics, offering a versatile platform for the development of highly efficient and stable devices.

Derivatives of 2-(1H-Benzo[d]imidazol-2-yl)benzonitrile are instrumental in the fabrication of Organic Light-Emitting Diodes (OLEDs). These compounds are often employed as bipolar host materials, which are capable of transporting both holes and electrons, a crucial characteristic for achieving high efficiency in the emissive layer of an OLED. The balanced charge transport minimizes charge accumulation at interfaces and broadens the recombination zone, leading to improved device performance and longevity.

The combination of the electron-rich carbazole (B46965) moiety with the electron-deficient benzonitrile (B105546) and benzo[d]imidazole units has led to the synthesis of novel bipolar host materials. These materials exhibit high thermal stability, with decomposition temperatures often exceeding 400°C, and stable amorphous glassy states, which are vital for the durability of OLED devices. In NUV-OLEDs, the wide bandgap of these materials allows for the emission of light in the near-ultraviolet spectrum, a critical component for applications such as solid-state lighting and phototherapy.

In the realm of Phosphorescent OLEDs (PhOLEDs), which utilize triplet excitons to achieve high internal quantum efficiencies, the choice of host material is paramount. Derivatives of this compound have demonstrated exceptional performance as host materials for phosphorescent emitters. Their high triplet energy levels prevent the back-transfer of energy from the phosphorescent guest to the host, ensuring that the triplet excitons are efficiently confined on the guest molecules, leading to bright and efficient emission.

Research has shown that by incorporating moieties like carbazole, bipolar host materials based on the benzimidazole-benzonitrile structure can be synthesized. These materials facilitate balanced hole and electron transport, which is essential for achieving high-performance PhOLEDs. For instance, green PhOLEDs fabricated with such hosts have demonstrated impressive luminance, showcasing the potential of these materials in next-generation displays and lighting.

Table 1: Performance of Phosphorescent OLEDs Utilizing Benzonitrile and Benzo[d]imidazole-Based Host Materials

Host Material TypeEmitter ColorMaximum Current Efficiency (cd/A)Maximum Power Efficiency (lm/W)Maximum External Quantum Efficiency (%)
Benzothienocarbazole/Benzimidazole (B57391)Green90.876.527.9
Carbazole/Benzonitrile/Benzo[d]imidazoleGreen-69.217.1
Orthogonally Substituted Benzimidazole-CarbazoleSky-Blue57.5--
Orthogonally Substituted Benzimidazole-CarbazoleGreen78.4--
Orthogonally Substituted Benzimidazole-CarbazoleOrange-Red60.3--

This table is interactive. Click on the headers to sort the data.

The application of this compound derivatives extends to the field of organic photovoltaics. In dye-sensitized solar cells (DSSCs), for example, ruthenium(II) complexes incorporating 1H-benzo[d]imidazole derivatives have been investigated as photosensitizers. mdpi.com While theoretical studies on one such complex, CBTR, did not show an improved absorption spectrum compared to the standard N3 dye, the structural modification by introducing the 1H-benzo[d]imidazole derivative is considered a vital step toward enhancing solar cell efficiency. mdpi.com The benzimidazole moiety can influence the electronic properties and stability of the sensitizer, which are critical factors for efficient charge separation and collection in solar cells. mdpi.com

Recent research has highlighted the potential of 1H-benzo[d]imidazole derivatives in the development of organic lasers and light waveguides. A series of donor-acceptor-donor (D-A-D) structures based on arylethynyl 1H-benzo[d]imidazole has been synthesized and processed into single crystals. mdpi.comnih.gov These crystals have demonstrated the ability to act as optical waveguides, with some exhibiting luminescence in the 550–600 nm range and notable light transport capabilities. mdpi.com The crystalline structure, which can contain internal channels, is believed to be important for light propagation. mdpi.comnih.gov The combination of one-dimensional assembly, single-crystal structure, and significant light emission with low self-absorption losses makes these derivatives promising candidates for applications in optical waveguides. mdpi.com

Polymeric Material Stabilization Mechanisms (e.g., Photostabilizers for PVC)

The photodegradation of polymers like polyvinyl chloride (PVC) under exposure to UV light is a significant issue that can be mitigated by the use of photostabilizers. Metal complexes of substituted benzimidazoles have been shown to be effective photostabilizers for rigid PVC. researchgate.net These complexes can act as radical scavengers, interfering with the radical degradation process of PVC. The stabilizing efficiency of these derivatives is attributed to their ability to trap radicals, thereby preventing the chain reactions that lead to polymer degradation. researchgate.net Studies have shown that some of these complexes exhibit higher stabilizing potency than commercially available reference stabilizers. researchgate.net

Design of Sensor Architectures and Sensing Mechanisms

The benzimidazole core is a versatile platform for the design of fluorescent chemosensors due to its ability to coordinate with metal ions and its responsive photophysical properties. researchgate.net The integration of a benzonitrile group can further modulate the electronic and photophysical characteristics of the molecule, making the this compound scaffold a promising candidate for sensor applications.

Benzimidazole-based sensors have been developed for the detection of various analytes, including metal ions and anions. For instance, benzo[d]imidazo[2,1-b]thiazole-based sensors have been shown to selectively detect Zn2+ ions through a chelation-enhanced fluorescence (CHEF) mechanism. researchgate.net The formation of a complex between the sensor and the zinc ion leads to a significant enhancement in fluorescence intensity. researchgate.net Similarly, benzimidazole-based chemosensors have been designed for the colorimetric detection of Fe2+ and Fe3+ ions and the fluorometric detection of Zn2+. rsc.org

The sensing mechanism often involves the coordination of the target analyte with the nitrogen atoms of the benzimidazole ring, which alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a detectable change in its absorption or fluorescence properties. The benzimidazole moiety's pH sensitivity and ability to participate in hydrogen bonding also contribute to its utility in sensor design. researchgate.net

Mechanistic Chemical Biology and Medicinal Chemistry Focus on Molecular Mechanisms

Investigations into Molecular Target Interaction Mechanisms

The biological activity of 2-(1H-Benzo[d]imidazol-2-yl)benzonitrile is predicated on its interaction with specific biomolecular targets. While direct studies on this specific compound are limited in publicly accessible literature, research on analogous 2-substituted benzimidazoles provides a framework for understanding its potential molecular interactions. The planar benzimidazole (B57391) ring system, coupled with the benzonitrile (B105546) moiety, can engage in various non-covalent interactions, including hydrogen bonding, and van der Waals forces with protein targets.

For instance, molecular docking studies on similar benzimidazole derivatives have suggested potential interactions with the active sites of various enzymes. The nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. The aromatic rings contribute to hydrophobic and π-π stacking interactions, which are crucial for binding affinity and specificity.

Elucidation of Enzyme Inhibition and Cellular Pathway Modulation Mechanisms

The therapeutic potential of benzimidazole derivatives often stems from their ability to inhibit key enzymes involved in disease pathogenesis. While specific enzyme inhibition data for this compound is not extensively detailed, the broader class of 2-phenyl-1H-benzo[d]imidazole derivatives has been investigated as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), which is implicated in Alzheimer's disease. nih.gov The mechanism of inhibition often involves the compound binding to the enzyme's active site, thereby blocking substrate access and catalytic activity. Molecular modeling of related compounds suggests that the 2-phenyl-1H-benzo[d]imidazole core can occupy the active pocket and form hydrogen bonds with key amino acid residues. nih.gov

Furthermore, benzimidazole-containing compounds have been explored as multi-kinase inhibitors, targeting enzymes like EGFR, HER2, and CDK2, which are critical in cancer cell signaling pathways. nih.gov The inhibition of these kinases can lead to cell cycle arrest and apoptosis. The mechanism of action for these related compounds involves interference with ATP binding, a common feature for many kinase inhibitors.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are pivotal for understanding how the chemical structure of a molecule influences its biological activity and for designing more potent and selective analogs.

For the benzimidazole scaffold, substitutions at the C2 position have been extensively studied and are known to significantly impact biological activity. researchgate.netrroij.com The nature of the substituent at the 2-position can dictate the compound's interaction with different biological targets. For example, the presence of a phenyl group at this position is common in compounds with a range of activities, and further substitution on this phenyl ring can fine-tune the activity. researchgate.net

In the case of this compound, the benzonitrile group at the C2 position introduces a polar cyano group, which can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. The position of the cyano group on the phenyl ring (ortho, in this case) also influences the molecule's conformation and how it presents its interaction points to a biological target. SAR studies on related benzimidazoles have shown that the position and electronic nature of substituents on the 2-phenyl ring are critical for activity. nih.gov

Position of SubstitutionEffect on Activity (General Observations for Benzimidazoles)
C2The nature of the substituent is a major determinant of the type and potency of biological activity. researchgate.netrroij.com
N1Substitution can modulate physicochemical properties like solubility and cell permeability.
Benzene (B151609) Ring (C4, C5, C6, C7)Substituents can influence electronic properties and provide additional interaction points.

This table is based on general SAR principles for the benzimidazole class of compounds.

Based on SAR data, rational design principles can be applied to develop mechanistic probes. For this compound, modifications could include:

Varying the position of the cyano group: Moving the nitrile to the meta or para positions of the phenyl ring could alter the binding geometry and affinity for a target. The crystal structure of the para-isomer, 4-(1H-Benzo[d]imidazol-2-yl)benzonitrile, reveals a nearly coplanar arrangement of the benzimidazole and phenyl rings, with intermolecular N—H···N hydrogen bonding. nih.gov

Introducing other substituents: Adding electron-donating or electron-withdrawing groups to either the benzimidazole or the benzonitrile ring can modulate the electronic landscape of the molecule and its interaction with targets.

Modifying the benzimidazole core: Alkylation at the N1 position can impact the compound's hydrogen bonding capacity and pharmacokinetic properties.

DNA and Biomolecule Interaction Mechanisms (e.g., Intercalation)

The planarity of the benzimidazole ring system is a key structural feature that could facilitate such an interaction. Spectroscopic techniques and viscosity measurements are typically used to study DNA binding and to differentiate between intercalation and groove binding.

Mechanistic Basis of Antimicrobial Activities

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial agents. nih.govorientjchem.org The mechanisms underlying these activities are diverse and can be species-dependent. For bacteria, potential targets include enzymes involved in cell wall synthesis, DNA replication (like DNA gyrase), and metabolic pathways. nih.gov Molecular docking studies of some 2-(indol-3-yl)-1H-benzo[d]imidazoles have suggested that they may act by inhibiting (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate (B1213749) kinases. nih.gov

The antimicrobial activity of this compound could be attributed to its ability to disrupt essential cellular processes in microorganisms. The lipophilic nature of the benzimidazole core allows for passage through microbial cell membranes, while the specific arrangement of functional groups determines its interaction with intracellular targets.

Potential Antimicrobial MechanismDescription
Enzyme InhibitionInhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.
Disruption of Cell DivisionInterference with proteins like FtsZ, which is crucial for bacterial cytokinesis. nih.gov
DNA InteractionBinding to bacterial DNA, thereby inhibiting replication and transcription.
Disruption of Cell MembraneAlteration of the integrity of the microbial cell membrane.

This table outlines potential antimicrobial mechanisms for benzimidazole derivatives.

Mechanistic Basis of Anticancer Activities

The anticancer properties of 2-substituted benzimidazoles, including the 2-phenylbenzimidazole (B57529) scaffold present in this compound, are attributed to a variety of molecular mechanisms. researchgate.netnih.gov Due to the structural similarity of the benzimidazole core to naturally occurring purines, these compounds can interact with numerous biological targets, leading to the disruption of cancer cell proliferation and survival. nih.govresearchgate.net The primary mechanisms underlying their anticancer effects involve direct interaction with DNA, inhibition of critical cellular enzymes, and modulation of the cell cycle. researchgate.netnih.gov

DNA Interaction

One of the principal mechanisms of action for benzimidazole derivatives is their interaction with DNA. Many compounds in this class function as DNA minor groove-binding ligands (MGBLs), forming non-covalent bonds within the minor groove of the DNA helix, particularly at AT-rich sequences. nih.govnih.gov This binding can alter the conformation of DNA, thereby inhibiting the processes of replication and transcription, which are essential for rapidly dividing cancer cells. nih.gov

Certain benzimidazole-acridine hybrids and bis-benzimidazole derivatives have been shown to function as topoisomerase inhibitors. nih.gov Topoisomerases are crucial enzymes that manage DNA topology during replication, transcription, and repair. By inhibiting topoisomerase I (Topo I) or topoisomerase II (Topo II), these compounds prevent the re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately triggering apoptosis (programmed cell death). nih.govesisresearch.org For example, a benzimidazole-acridine derivative known as compound 8I was identified as a Topo I inhibitor that promotes cell death in K562 leukemia cells. nih.gov Similarly, other 2,5-disubstituted benzimidazoles have demonstrated significant inhibitory activity against both Topo I and Topo II. esisresearch.org

Compound CategoryMechanismTarget/EffectReference
Bis-benzimidazolesDNA Minor Groove BindingBind to AT-rich sequences, altering DNA conformation nih.govnih.gov
Benzimidazole-acridine derivativesTopoisomerase I InhibitionPrevents re-ligation of DNA strands, causing DNA breaks nih.gov
2,5-disubstituted benzimidazolesTopoisomerase I & II InhibitionInhibits both enzymes, leading to apoptosis esisresearch.org

Enzyme Inhibition

Beyond interacting with DNA, 2-phenylbenzimidazole derivatives are known to inhibit a range of enzymes that are vital for cancer cell growth and survival. A primary target class is protein kinases, which play a central role in signal transduction pathways that regulate cell proliferation, angiogenesis, and metastasis.

Several 2-phenylbenzimidazole derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis (the formation of new blood vessels that supply tumors). researchgate.netnih.gov By blocking VEGFR-2, these compounds can stifle tumor growth by cutting off its blood supply. nih.gov For instance, certain synthesized 2-phenylbenzimidazole compounds exhibited outstanding potency against VEGFR-2 with IC50 values in the low nanomolar range, comparable to the established inhibitor sorafenib. nih.gov Other kinases targeted by benzimidazole derivatives include Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinases (CDKs). nih.govneuroquantology.com

Compound DerivativeTarget EnzymeIC50 ValueReference
2-Phenylbenzimidazole derivative 8 VEGFR-26.7 nM nih.gov
2-Phenylbenzimidazole derivative 9 VEGFR-28.9 nM nih.gov
2-Phenylbenzimidazole derivative 15 VEGFR-27.2 nM nih.gov
Benzimidazole-hydrazide hybrid 6i mTORComparable to established TKIs nih.gov
Benzimidazole-hydrazide hybrid 6h AURKCPotent inhibition nih.gov

Cell Cycle Modulation

Disruption of the cell cycle is another key anticancer mechanism of the benzimidazole scaffold. Cancer is characterized by uncontrolled cell division, and compounds that can halt the cell cycle at specific checkpoints provide a therapeutic advantage.

Studies on various benzimidazole derivatives have shown they can induce cell cycle arrest at different phases, including G1, S, or G2/M. mdpi.com A particularly relevant example is the compound CCL299, or 4-(1H-1,3-benzodiazol-1-yl) benzonitrile, a positional isomer of the article's subject. CCL299 was found to inhibit the growth of hepatoblastoma (HepG2) and cervical cancer (HEp-2) cells by arresting the cell cycle in the G1 phase. iiarjournals.orgnih.gov This G1 arrest was associated with the activation of the p53-p21 pathway. iiarjournals.org Specifically, CCL299 treatment led to the up-regulation of phosphorylated p53 (Ser15) and the cyclin-dependent kinase inhibitor p21, along with the down-regulation of phosphorylated CDK2 (Thr160). nih.gov The p21 protein inhibits the cyclin E-CDK2 complex, which is necessary for the transition from the G1 to the S phase, thus effectively halting cell proliferation. iiarjournals.org

A study on a benzimidazole-hydrazide hybrid (compound 6i) in HepG2 cells also demonstrated a significant cell cycle arrest at the G1 phase. nih.gov Treatment with this compound led to a substantial increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases. nih.gov

Cell LineTreatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
HepG2Untreated Control52.39%34.77%12.84% nih.gov
HepG2Compound 6i (at IC50)72.13%25.19%2.68% nih.gov

Catalytic Applications and Mechanistic Investigations

Role as Ligands in Transition Metal Catalysis (e.g., Transfer Hydrogenation of Ketones)

Benzimidazole (B57391) derivatives are well-regarded for their ability to coordinate with transition metals, forming stable complexes that can act as effective catalysts in a variety of organic transformations. The nitrogen atoms within the imidazole (B134444) ring system are key to this coordinating ability, enabling the formation of diverse metal complexes. nih.gov These complexes have found application in reactions such as transfer hydrogenation, a process crucial for the reduction of ketones and other functional groups.

However, based on a comprehensive review of the available scientific literature, there is currently a lack of specific research detailing the use of "2-(1H-Benzo[d]imidazol-2-yl)benzonitrile" as a ligand in transition metal-catalyzed reactions, including the transfer hydrogenation of ketones. While the broader class of benzimidazole-containing ligands has been explored for such catalytic applications, studies focusing specifically on this benzonitrile (B105546) derivative are not readily found. Further research would be necessary to synthesize and evaluate the catalytic activity of its transition metal complexes.

Organocatalytic Transformations Facilitated by Benzimidazole Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a significant area of modern chemistry. Benzimidazole derivatives, with their unique structural and electronic properties, have the potential to act as organocatalysts. For instance, the basic nitrogen atoms in the benzimidazole core can facilitate proton transfer and activate substrates in various transformations.

Despite the theoretical potential, a detailed survey of scientific publications indicates a scarcity of studies where "this compound" or its direct derivatives have been explicitly employed as organocatalysts. While the broader family of imidazole- and benzimidazole-containing compounds has been investigated in organocatalysis, the specific catalytic applications of this particular benzonitrile derivative remain an unexplored area of research. Future investigations could focus on its potential to catalyze reactions such as aldol (B89426) condensations, Michael additions, or other acid/base-mediated transformations.

Elucidation of Nanocatalysis Mechanisms (e.g., ZnO NPs in Cyclocondensation)

The synthesis of benzimidazole derivatives is often achieved through the cyclocondensation of an o-phenylenediamine (B120857) with an aldehyde. Nanocatalysts, such as zinc oxide nanoparticles (ZnO NPs), have emerged as highly efficient and recyclable catalysts for this transformation, offering advantages like high yields, shorter reaction times, and milder reaction conditions. biointerfaceresearch.comnih.gov

The mechanism for the ZnO nanoparticle-catalyzed synthesis of 2-substituted benzimidazoles, including "this compound" from o-phenylenediamine and 2-cyanobenzaldehyde, is believed to proceed through several key steps. biointerfaceresearch.com Initially, the aldehyde is activated by the surface of the ZnO nanoparticle. This is followed by a nucleophilic attack of one of the amino groups of o-phenylenediamine onto the activated carbonyl carbon of the aldehyde, leading to the formation of an intermediate. Subsequently, an intramolecular cyclization occurs, facilitated by the coordination of a nitrogen atom to the ZnO nanoparticle. The final step involves deprotonation and dehydration to yield the aromatic benzimidazole ring system. biointerfaceresearch.com

The use of ZnO nanoparticles has been shown to be effective for the synthesis of various benzimidazole derivatives. The table below presents data from a study on the synthesis of different 2-substituted-1H-benzimidazoles using this nanocatalytic method, highlighting the efficiency of the process. nih.gov

EntryAldehydeProductTime (min)Yield (%)
1Salicylaldehyde2-(1H-Benzo[d]imidazol-2-yl)phenol1592
24-Hydroxybenzaldehyde4-(1H-Benzo[d]imidazol-2-yl)phenol12090.5
34-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-benzo[d]imidazole6095.2
44-Nitrobenzaldehyde2-(4-Nitrophenyl)-1H-benzo[d]imidazole6094.7
54-Methylbenzaldehyde2-(p-Tolyl)-1H-benzo[d]imidazole9091.8
64-Cyanobenzaldehyde4-(1H-Benzo[d]imidazol-2-yl)benzonitrile9096.3
74-(Dimethylamino)benzaldehyde4-(1H-Benzo[d]imidazol-2-yl)-N,N-dimethylaniline9093.5

Future Research Directions and Emerging Opportunities

Unexplored Synthetic Avenues and Methodological Advancements

While established methods for the synthesis of 2-arylbenzimidazoles exist, there remains considerable scope for the development of more efficient, sustainable, and versatile synthetic strategies for 2-(1H-Benzo[d]imidazol-2-yl)benzonitrile. Future research could focus on:

Novel Catalytic Systems: The exploration of novel catalysts, such as metal-organic frameworks (MOFs) and nanoparticles, could offer improved yields and milder reaction conditions. For instance, the use of nitro-functionalized chromium terephthalate (B1205515) [MIL-101(Cr)-NO2] has shown high efficacy in the synthesis of various benzimidazoles and could be adapted for this specific compound. rsc.org Similarly, cadmium oxide (CdO) and zinc oxide (ZnO) nanoparticles have been successfully employed as catalysts in the synthesis of other benzimidazole (B57391) derivatives, suggesting their potential applicability. uomustansiriyah.edu.iqrdd.edu.iqresearchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a green and efficient method for organic synthesis, often leading to shorter reaction times and higher yields. amazonaws.com Developing optimized microwave-assisted protocols for the condensation of o-phenylenediamine (B120857) with 2-formylbenzonitrile or related precursors could provide a rapid and scalable route to the target molecule.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of a flow-based synthesis for this compound would be a significant advancement for its large-scale production.

C-H Activation: Direct C-H activation/annulation strategies represent a more atom-economical approach to constructing the benzimidazole ring system. Research into transition-metal-catalyzed C-H activation of benzonitriles for direct coupling with o-phenylenediamines could provide a novel and efficient synthetic route.

A comparative overview of potential advanced synthetic methodologies is presented in Table 1.

Table 1: Potential Advanced Synthetic Methodologies for this compound

Methodology Potential Advantages Key Research Focus
Novel Catalysis (MOFs, Nanoparticles) High yields, catalyst recyclability, mild conditions. rsc.orgnih.gov Catalyst design and optimization for specific substrates.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, energy efficiency. amazonaws.com Optimization of reaction parameters (temperature, time, power).
Flow Chemistry Enhanced safety, scalability, precise process control. Reactor design and optimization of flow parameters.

Development of Novel Material Applications with Tunable Properties

The unique electronic and photophysical properties of the benzimidazole scaffold make this compound an attractive candidate for the development of novel organic materials. nih.gov Future research in this area should target:

Organic Electronics: The planar structure and potential for π-π stacking suggest that derivatives of this compound could be explored as organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The benzonitrile (B105546) group can be further modified to tune the electronic properties of the molecule.

Fluorescent Sensors: The benzimidazole core is a well-known fluorophore. By strategic functionalization of the benzonitrile ring, it is possible to design chemosensors for the detection of specific analytes (e.g., metal ions, anions, or biologically relevant molecules) through changes in fluorescence.

Non-linear Optical (NLO) Materials: The donor-acceptor nature that can be engineered into derivatives of this compound makes them promising candidates for NLO applications. The benzonitrile group acts as an electron-withdrawing group, and the introduction of electron-donating groups on the benzimidazole ring could enhance the NLO response.

Tunable Organogels: The ability of benzimidazole derivatives to self-assemble through hydrogen bonding and π-π interactions can be harnessed to create organogels with stimuli-responsive properties. mdpi.com The properties of these gels could be tuned by modifying the substituents on the core structure.

Design of Advanced Mechanistic Biological Probes for Cellular Research

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets. researchgate.net This provides a strong rationale for developing this compound-based molecules as sophisticated tools for cellular research.

Fluorescent DNA Probes: Many benzimidazole derivatives exhibit strong fluorescence upon binding to the minor groove of DNA. semanticscholar.org By conjugating this compound with other fluorophores or reactive moieties, it is possible to create probes for real-time imaging of DNA dynamics and DNA-protein interactions in living cells.

Enzyme Activity Probes: The benzimidazole core can be designed to interact with the active sites of specific enzymes. The benzonitrile group can serve as a handle for introducing reporter groups (e.g., fluorophores or quenchers) or reactive groups that covalently label the enzyme upon binding. This would allow for the monitoring of enzyme activity in complex biological systems.

Probes for Reactive Oxygen Species (ROS): The development of probes for detecting reactive oxygen species is crucial for understanding oxidative stress-related diseases. The electronic properties of the this compound scaffold can be modulated to create molecules that undergo a specific reaction with ROS, leading to a detectable change in their spectroscopic properties. nih.govresearchgate.net

The design principles for such probes often involve the integration of a recognition unit, a signaling unit (fluorophore), and a linker. rsc.org

Predictive Modeling and Data-Driven Discovery in Compound Design

Computational approaches are becoming indispensable in modern chemical research. For this compound, these methods can accelerate the discovery of new derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity or material properties, QSAR models can be developed to predict the properties of new, unsynthesized compounds.

Molecular Docking: For biological applications, molecular docking studies can predict the binding modes of this compound derivatives with target proteins or nucleic acids, guiding the design of more potent and selective molecules. researchgate.net

Machine Learning and AI: Advanced machine learning algorithms can be trained on existing data to identify complex patterns and relationships between chemical structure and function. emanresearch.org This can be used to virtually screen large compound libraries and prioritize candidates for synthesis and testing.

Data-Driven Subgroup Identification: In the context of clinical development, data-driven approaches can help identify patient subgroups that are most likely to respond to a therapeutic agent based on biomarker data, leading to more personalized medicine. nih.gov

Integration of this compound in Supramolecular Systems and Self-Assembly Research

The ability of the benzimidazole moiety to participate in hydrogen bonding and the potential for the benzonitrile group to act as a hydrogen bond acceptor make this compound an excellent building block for supramolecular chemistry. nih.govmdpi.com

Crystal Engineering: The predictable hydrogen bonding patterns of the benzimidazole N-H group and the nitrile nitrogen can be utilized to design and construct crystalline materials with specific architectures and properties. nih.gov

Molecular Recognition: The rigid structure of this compound can be incorporated into larger host molecules for the selective recognition of guest molecules. Recent studies have shown the precise recognition of benzonitrile derivatives by supramolecular macrocycles. nih.gov

Self-Assembled Monolayers (SAMs): By introducing appropriate functional groups, derivatives of this compound could be used to form well-ordered SAMs on various surfaces, with potential applications in surface modification and nanotechnology.

Hybrid Material Architectures Incorporating this compound

The creation of hybrid materials that combine the properties of organic molecules with inorganic components can lead to novel functionalities.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the benzimidazole ring and the nitrile group can act as coordination sites for metal ions. This allows for the use of this compound or its derivatives as organic linkers in the construction of MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis.

Polymer Composites: Incorporating this compound into polymer matrices could enhance the thermal, mechanical, or optical properties of the resulting composite materials.

Coordination Complexes: The synthesis of coordination complexes with various transition metals could lead to materials with interesting magnetic, optical, or catalytic properties. Copper(II) and zinc(II) complexes of benzimidazole derivatives have been investigated for their biological activities. researchgate.net

Addressing Sustainability and Green Chemistry in Future Research Endeavors

Future research on this compound should prioritize environmentally friendly and sustainable practices. chemmethod.com

Green Synthetic Methods: As mentioned in section 8.1, the development of synthetic routes that utilize greener solvents (e.g., water or ethanol), recyclable catalysts, and energy-efficient methods (e.g., microwave or ultrasound irradiation) is crucial. nih.govamazonaws.comresearchgate.net The use of sodium hypochlorite (B82951) in aqueous ethanol (B145695) has been reported as an eco-friendly method for the synthesis of related 2-aryl-1-arylmethyl-1H-benzo[d]imidazoles. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry.

Biodegradability: For applications where the material may be released into the environment, designing derivatives of this compound that are biodegradable would be a significant step towards sustainability.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to innovations in medicine, materials science, and beyond.

Q & A

Q. What are the optimized synthetic routes for 2-(1H-Benzo[d]imidazol-2-yl)benzonitrile and its derivatives?

  • Methodological Answer: The compound can be synthesized via ligand-mediated Cu(OAc)₂-catalyzed direct C-H cyanation of 2-arylbenzimidazoles. This method achieves regioselective cyanation at the para position of the aryl ring using TMSCN (trimethylsilyl cyanide) as the cyanide source under mild conditions (60°C, 24 hours). Yields exceed 90% for derivatives like 2-(1H-benzo[d]imidazol-2-yl)-5-(dimethylamino)benzonitrile (3s) . Solvent-free one-pot syntheses using organocatalysts (e.g., iodine or PTSA) are also effective, producing derivatives with yields up to 90% .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Aromatic protons appear as multiplet signals between δ 7.36–7.76 ppm, while the nitrile carbon resonates at δ ~115 ppm. The NH proton of the benzimidazole core is observed as a singlet at δ ~11.2 ppm .
  • FT-IR: The C≡N stretching vibration is detected at ~2241–2245 cm⁻¹ .
  • UV-Vis: Absorption peaks at 236.5 nm (π→π*) and 298.5–342.5 nm (n→π*) confirm conjugation between the benzimidazole and nitrile groups .

Q. What are the key steps in characterizing the purity of this compound?

  • Methodological Answer:
  • LCMS: Molecular ion peaks (e.g., m/z 217.38 [M⁺]) confirm molecular weight .
  • Elemental Analysis: Percentages of C, H, and N should align with theoretical values (e.g., C 77.23%, H 4.75%, N 18.01% for C₁₅H₁₁N₃) .
  • Melting Point: Sharp melting points (e.g., 216.8–218.2°C for derivative 3s) indicate high purity .

Advanced Research Questions

Q. How do structural modifications enhance the biological activity of benzimidazole-based compounds?

  • Methodological Answer:
  • Substituent Effects: Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position of the aryl ring improves antimicrobial activity. For example, 5-(3',5'-difluorophenyl) substitution (compound 3w) increases antifungal potency due to enhanced electrophilicity .
  • Hybridization Strategies: Conjugating the benzimidazole core with thiazolidinone or pyrimidine moieties (e.g., 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-thiazolidin-4-ones) enhances DNA-binding affinity and anticancer activity .

Q. What computational approaches predict the electronic properties of this compound?

  • Methodological Answer: Density Functional Theory (DFT) can model the electron density distribution and frontier molecular orbitals. For example, the HOMO-LUMO gap correlates with UV-Vis absorption peaks, while Mulliken charges predict reactive sites for electrophilic substitution .

Q. How does crystal structure analysis inform the design of derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction reveals planar benzimidazole and nitrile-substituted aryl rings with dihedral angles <5°, indicating strong π-conjugation. This structural rigidity enhances fluorescence quantum yields (e.g., Stokes shifts >100 nm in 2-(2′-hydroxyphenyl) derivatives) .

Q. What challenges arise in regioselective C-H functionalization of the benzimidazole core?

  • Methodological Answer: Competing reactions at the N-H site (e.g., oxidation or dimerization) require careful ligand selection. For example, using 1,10-phenanthroline as a ligand in Cu-catalyzed cyanation suppresses side reactions and ensures para-selectivity .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported biological activities?

  • Methodological Answer:
  • Assay Variability: Compare MIC (Minimum Inhibitory Concentration) values across standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For instance, derivatives with a 3-nitrophenyl group show conflicting MICs due to differences in bacterial strains .
  • Structural Confounders: Ensure substituent positions are identical. For example, 2-(1H-benzo[d]imidazol-2-yl)-1-naphthonitrile (3x) exhibits higher antitumor activity than its ortho-substituted analogs due to improved steric accessibility .

Experimental Design Considerations

Q. What are the best practices for synthesizing metal complexes with this ligand?

  • Methodological Answer:
  • Ligand Preparation: Synthesize 2-(1H-benzo[d]imidazol-2-yl)quinoline (BQ) via condensation of 2-aminobenzimidazole with quinoline-2-carbaldehyde .
  • Complexation: Use Zn(II), Pb(II), or Cu(II) salts in ethanol/water (3:1) at 70°C. Characterize via X-ray crystallography to confirm octahedral geometry and ligand-binding modes .

Q. How can photophysical properties be tuned for fluorescence-based applications?

  • Methodological Answer:
    Introduce electron-donating groups (e.g., -OH, -OCH₃) at the ortho position of the aryl ring to promote excited-state intramolecular proton transfer (ESIPT), resulting in large Stokes shifts (>200 nm) and pH-sensitive emission .

Tables of Key Data

Table 1: Selected Physicochemical Properties of Derivatives

DerivativeMelting Point (°C)λ_max (UV-Vis, nm)C≡N IR (cm⁻¹)Reference
3g (R = H)255–257236.5, 298.52241
3s (R = NMe₂)216.8–218.2342.52245
3w (R = 3',5'-F₂Ph)225.5–226.6342.52245

Table 2: Biological Activity of Key Derivatives

DerivativeBiological TargetIC₅₀/MICReference
3-((Benzimidazolyl)methyl)-thiazolidin-4-onesCandida albicans8.2 µM
2-Chloro-3-(benzimidazol-2-yl)quinolineHeLa cells0.34 µM

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.